Ethyl 5-amino-4-iodo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13501552
Molecular Formula: C13H11F3IN3O3
Molecular Weight: 441.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11F3IN3O3 |
|---|---|
| Molecular Weight | 441.14 g/mol |
| IUPAC Name | ethyl 5-amino-4-iodo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H11F3IN3O3/c1-2-22-12(21)10-9(17)11(18)20(19-10)7-3-5-8(6-4-7)23-13(14,15)16/h3-6H,2,18H2,1H3 |
| Standard InChI Key | NEXYPVXYSMJOSM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)OC(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazole core substituted at positions 1, 3, 4, and 5. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is functionalized as follows:
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Position 1: A 4-(trifluoromethoxy)phenyl group, contributing hydrophobicity and electronic effects via the electron-withdrawing trifluoromethoxy (-OCF₃) moiety .
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Position 3: An ethyl carboxylate ester (-COOEt), enhancing solubility in organic solvents .
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Position 4: An iodine atom, which offers potential for further functionalization via halogen-exchange reactions .
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Position 5: A primary amino group (-NH₂), a common pharmacophore in bioactive molecules .
The SMILES notation CCOC(=O)C1=NN(C(=C1I)N)C2=CC=C(C=C2)OC(F)(F)F and InChIKey NEXYPVXYSMJOSM-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Physicochemical Characteristics
Key properties include:
The trifluoromethoxy group increases lipophilicity, while the carboxylate ester balances solubility. The iodine atom’s polarizability may influence intermolecular interactions in crystal packing or protein binding.
Synthesis and Structural Modification
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via:
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Condensation Reactions: Between hydrazines and 1,3-dicarbonyl compounds . For example, ethyl (ethoxymethylene)cyanoacetate reacts with hydrazine derivatives to form 5-aminopyrazole cores .
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Cyclization: Of α,β-unsaturated carbonyl compounds with hydrazines .
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Post-Functionalization: Electrophilic substitution (e.g., iodination) or nucleophilic aromatic substitution to introduce groups like -OCF₃.
Challenges in Synthesis
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Regioselectivity: Ensuring iodination occurs exclusively at position 4 requires careful control of reaction conditions.
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Stability of -OCF₃ Group: Trifluoromethoxy substituents are sensitive to harsh acids/bases, necessitating mild reaction environments.
| Target | Mechanism | Structural Basis |
|---|---|---|
| Bacterial Topoisomerase | DNA gyrase inhibition via -NH₂ binding | Analogous to fluoroquinolones |
| Tyrosine Kinases | Competitive ATP binding | Pyrazole core mimics adenine |
| GABA Receptors | Modulation via hydrophobic interactions | -OCF₃ enhances membrane permeability |
Applications in Pharmaceutical Development
Prodrug Design
The ethyl carboxylate group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by increasing lipophilicity.
Radiolabeling and Imaging
The iodine-127 isotope (naturally abundant) allows for X-ray crystallography studies, while iodine-124 (radioactive) enables positron emission tomography (PET).
Structure-Activity Relationship (SAR) Studies
Systematic modifications can optimize potency:
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Iodine Replacement: Substituting -I with -Br or -Cl alters electronic effects and binding affinity.
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Ester Hydrolysis: Converting -COOEt to -COOH enhances water solubility but may reduce membrane permeability.
Future Research Directions
Synthetic Optimization
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Develop one-pot methodologies to reduce step count and improve yields .
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Explore green chemistry approaches (e.g., aqueous reactions, biocatalysis) .
Biological Screening
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In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains .
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Kinase Profiling: Use high-throughput screening to identify kinase targets .
Computational Studies
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Docking Simulations: Predict binding modes with proteins like COX-2 or EGFR.
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QSAR Modeling: Correlate structural features with biological activity to guide analog design.
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